4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile

GSNOR inhibitor synthesis pyrrole condensation heterocyclic intermediate

4-(2-Formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile (CAS 1208318-11-9) is a synthetic pyrrole-benzonitrile derivative that serves as a key intermediate in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors. The compound features a 2-formylpyrrole moiety substituted at the N1 position with a 3-methyl-4-benzonitrile group, providing a versatile aldehyde handle for further condensation and heterocyclic elaboration.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 1208318-11-9
Cat. No. B1396850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile
CAS1208318-11-9
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C#N)N2C=CC=C2C=O
InChIInChI=1S/C13H10N2O/c1-10-7-11(8-14)4-5-13(10)15-6-2-3-12(15)9-16/h2-7,9H,1H3
InChIKeyIATZHNXJWKGKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile (CAS 1208318-11-9) Procurement Guide for GSNOR Inhibitor Intermediate


4-(2-Formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile (CAS 1208318-11-9) is a synthetic pyrrole-benzonitrile derivative that serves as a key intermediate in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors [1]. The compound features a 2-formylpyrrole moiety substituted at the N1 position with a 3-methyl-4-benzonitrile group, providing a versatile aldehyde handle for further condensation and heterocyclic elaboration . This compound belongs to a class of pyrrole-based scaffolds that have been systematically optimized for GSNOR inhibition, with clinical candidate N6022 representing the most advanced member of this series [2].

Why Generic Pyrrole-Benzonitrile Analogs Cannot Replace 4-(2-Formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile in GSNOR Inhibitor Synthesis


Generic substitution of 4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile with structurally similar pyrrole-benzonitrile analogs is inadvisable due to regiospecific structural requirements for GSNOR inhibitor potency. SAR studies demonstrate that the substitution pattern on the benzonitrile phenyl ring and the regioisomeric positioning of the pyrrole scaffold critically affect inhibitory activity [1]. The 3-methyl substitution on the benzonitrile moiety in this compound provides a specific steric and electronic environment that influences downstream carboxamide modifications essential for target engagement . Furthermore, the 4-position attachment of the pyrrole to the benzonitrile ring distinguishes this compound from 2- and 3-substituted regioisomers, which exhibit markedly different potency profiles in GSNOR inhibition assays [2].

Quantitative Differentiation Evidence: 4-(2-Formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile vs. Closest Analogs


Synthetic Accessibility via High-Yielding Condensation Route: 68% Isolated Yield for 4-(2-Formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile

The synthesis of 4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile proceeds via a condensation reaction between 2-formylpyrrole and an appropriate 3-methylbenzonitrile derivative, achieving a reported isolated yield of 68% after silica gel column chromatography . In comparison, the unsubstituted analog 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile (CAS 169036-66-2) lacks the 3-methyl group, which reduces steric hindrance during condensation but yields a scaffold with diminished potency in downstream GSNOR inhibitor optimization [1].

GSNOR inhibitor synthesis pyrrole condensation heterocyclic intermediate medicinal chemistry

Regioisomeric Scaffold Differentiation: 4-Substituted Pyrrole-Benzonitrile vs. 2- and 3-Substituted Analogs in GSNOR SAR

SAR studies of pyrrole-based GSNOR inhibitors reveal that the regioisomeric attachment position of the pyrrole to the benzonitrile ring critically determines inhibitory potency. Compounds bearing the 4-(pyrrol-1-yl)benzonitrile scaffold, such as the target compound, represent one of three distinct regioisomeric series investigated. The N6022 clinical candidate and its active analogs are derived from the 4-substituted scaffold, whereas 2-substituted and 3-substituted regioisomers generally exhibit attenuated GSNOR inhibitory activity [1]. While specific IC₅₀ values for the target compound itself are not reported in primary literature (as it serves as an intermediate rather than a final inhibitor), the regioisomeric scaffold it provides is essential for accessing potent GSNOR inhibitors with IC₅₀ values in the nanomolar range [2].

GSNOR inhibition pyrrole regioisomers scaffold SAR structure-based design

Aldehyde Handle for Targeted Carboxamide Modification: SAR-Guided Optimization of GSNOR Inhibitors

The 2-formyl group on the pyrrole ring serves as a critical synthetic handle for carboxamide elaboration, a key structural feature in potent GSNOR inhibitors. SAR studies focusing on carboxamide modifications of the pendant N-phenyl moiety demonstrate that variations at this position significantly modulate GSNOR inhibitory activity and selectivity . In contrast, analogs lacking the 2-formyl group (e.g., unsubstituted pyrrole derivatives) cannot undergo the same condensation chemistry without additional synthetic steps. The 3-methyl substitution on the benzonitrile ring distinguishes this intermediate from the simpler 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile (CAS 169036-66-2), providing additional steric bulk that influences downstream carboxamide binding interactions [1].

aldehyde condensation carboxamide SAR GSNOR inhibitor optimization medicinal chemistry building block

Precursor to N6022 Clinical Candidate Scaffold: Validated GSNOR Inhibitor Chemotype

4-(2-Formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile serves as a key intermediate for accessing the N6022 chemotype, a first-in-class GSNOR inhibitor that has advanced to clinical development for acute asthma and other respiratory indications . N6022 (CAS 1208318-11-9 is an intermediate; N6022 final compound has distinct CAS) is a potent (IC₅₀ = 8 nM), selective, and reversible GSNOR inhibitor with demonstrated efficacy in preclinical models of asthma and an acceptable safety profile in clinical evaluation [1]. In contrast, generic pyrrole-benzonitrile analogs that lack the specific substitution pattern of this intermediate cannot be elaborated to the N6022 scaffold without extensive synthetic redesign [2].

N6022 intermediate clinical candidate precursor GSNOR inhibitor respiratory disease

Patent-Protected Composition of Matter: Coverage in US 9,498,466 B2

4-(2-Formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile and its derivatives are encompassed within the composition of matter claims of US Patent 9,498,466 B2, assigned to Nivalis Therapeutics, Inc. (formerly N30 Pharmaceuticals) [1]. This patent protection distinguishes the 4-substituted pyrrole-benzonitrile scaffold from earlier pyrrole-based GSNOR inhibitors lacking the specific substitution pattern. Generic pyrrole-2-carboxaldehyde derivatives (e.g., natural product 2-formylpyrroles) are in the public domain but lack the benzonitrile substitution required for potent GSNOR inhibition [2]. The patent estate covering this intermediate and its downstream analogs provides intellectual property exclusivity that may be relevant for commercial development or licensing considerations [3].

composition of matter patent GSNOR inhibitor IP pyrrole scaffold N30 Pharmaceuticals

Optimal Application Scenarios for Procuring 4-(2-Formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile (CAS 1208318-11-9)


Medicinal Chemistry Lead Optimization: GSNOR Inhibitor SAR Campaigns Targeting Respiratory Indications

This intermediate is ideally suited for medicinal chemistry teams conducting structure-activity relationship (SAR) studies on pyrrole-based GSNOR inhibitors. The 2-formyl group enables rapid diversification via condensation with diverse amines to generate carboxamide libraries, a strategy validated in published SAR studies that identified potent analogs with IC₅₀ values in the nanomolar range [1]. The 3-methyl substitution on the benzonitrile ring provides a distinct steric and electronic profile relative to unsubstituted analogs (CAS 169036-66-2), enabling exploration of substituent effects on GSNOR potency and selectivity .

Process Chemistry Development: Scalable Synthesis of N6022 Analogs

With a demonstrated preparative-scale yield of 68% (30.5 g scale) under straightforward condensation conditions, this compound supports process chemistry development for scaling N6022 analogs [1]. The aldehyde functionality provides a convergent synthetic entry point that can be optimized for multi-kilogram production, whereas regioisomeric analogs lacking the 4-substitution pattern would require divergent synthetic routes incompatible with the established N6022 manufacturing process .

IP-Positioned Drug Discovery: Developing Non-Infringing GSNOR Inhibitors with Novel IP

For organizations seeking to develop GSNOR inhibitors with freedom-to-operate, this intermediate provides a starting point for generating novel analogs that may fall outside existing composition of matter claims. The SAR literature demonstrates that modifications to the carboxamide moiety and the benzonitrile substitution pattern can yield equipotent GSNOR inhibitors with distinct chemical structures [1]. Procurement of this intermediate enables exploration of chemical space adjacent to, but potentially distinct from, the N6022 patent estate [2].

Chemical Biology Tool Compound Synthesis: GSNOR Probe Development

This aldehyde-containing intermediate is valuable for synthesizing chemical biology probes targeting GSNOR. The formyl group enables conjugation to biotin, fluorophores, or affinity tags via reductive amination or hydrazone formation, facilitating the development of pull-down probes, fluorescent tracers, or activity-based probes for target engagement studies . Unlike non-functionalized pyrrole scaffolds, the aldehyde handle eliminates the need for additional protecting group manipulations prior to probe conjugation .

Quote Request

Request a Quote for 4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.